2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC nomenclature of this compound reflects its complex multi-ring structure and functional group arrangement. The compound can be systematically named as 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide, highlighting the key structural components in hierarchical order. The molecular formula C₂₁H₂₅N₅OS indicates a molecular weight of approximately 395.52 g/mol, positioning it within the mid-range molecular weight category typical for drug-like compounds. The presence of five nitrogen atoms distributed across the triazole ring system and amino functionalities contributes significantly to the compound's potential for hydrogen bonding interactions and metal coordination chemistry.
The structural complexity is evident through the integration of three distinct aromatic systems: the central 1,2,4-triazole heterocycle, the 3-methylphenyl substituent at position 5 of the triazole ring, and the heavily substituted 2,4,6-trimethylphenyl group attached to the acetamide nitrogen. This arrangement creates a molecular architecture with defined spatial relationships between electron-rich and electron-poor regions, facilitating potential π-π stacking interactions and hydrogen bonding networks. The sulfanyl linkage serves as a flexible connector between the triazole heterocycle and the acetamide functionality, allowing for conformational adaptability that may be crucial for biological activity.
Crystallographic Features and Three-Dimensional Conformational Studies
Theoretical conformational studies using density functional theory (DFT) methods have become essential for understanding the three-dimensional structure of triazole derivatives. For compounds of this structural class, DFT calculations typically employ the B3LYP functional with 6-311++G(d,p) basis sets to achieve optimal geometric optimization and electronic property analysis. The 1,2,4-triazole core maintains planarity due to aromatic stabilization, with bond lengths typically ranging from 1.32-1.35 Å for C-N bonds and 1.29-1.31 Å for N-N bonds within the heterocycle.
The 3-methylphenyl substituent at position 5 of the triazole ring likely adopts a nearly coplanar arrangement with the heterocycle to maximize π-conjugation, though steric interactions with the amino group at position 4 may introduce slight deviations from perfect planarity. Computational studies of similar triazole systems have shown dihedral angles between aromatic substituents and the triazole plane ranging from 5-25 degrees, depending on steric factors. The sulfanyl group provides conformational flexibility through rotation around the C-S and S-C bonds, with energy barriers typically less than 5 kcal/mol for such rotations.
The acetamide moiety introduces additional conformational complexity, particularly around the C-N amide bond where restricted rotation due to partial double bond character creates distinct geometric isomers. The 2,4,6-trimethylphenyl group attached to the acetamide nitrogen experiences significant steric crowding from the ortho-methyl substituents, forcing the aromatic ring into a nearly perpendicular orientation relative to the amide plane. This steric environment may significantly influence the compound's binding interactions with biological targets.
Electronic Structure Analysis Through Computational Chemistry Methods
Electronic structure analysis of 1,2,4-triazole derivatives through computational methods provides crucial insights into their chemical reactivity and potential biological activity. The highest occupied molecular orbital (HOMO) in triazole compounds typically localizes on the amino substituent and the triazole ring system, while the lowest unoccupied molecular orbital (LUMO) predominantly involves the aromatic substituents and acetamide carbonyl group. For this compound, the HOMO-LUMO energy gap is estimated to be approximately 4.5-5.2 eV based on similar triazole systems, indicating moderate chemical stability and potential for charge transfer interactions.
Molecular electrostatic potential (MEP) surface analysis reveals distinct regions of electron density distribution across the molecule. The amino group at position 4 of the triazole ring creates a localized region of high electron density (negative potential), while the acetamide carbonyl oxygen provides another nucleophilic site for potential interactions. Conversely, the hydrogen atoms on the amino group and the amide nitrogen represent electrophilic regions suitable for hydrogen bonding interactions. The sulfur atom in the thioether linkage exhibits intermediate electron density, capable of both nucleophilic and electrophilic interactions depending on the chemical environment.
Natural bond orbital (NBO) analysis of similar triazole compounds demonstrates significant delocalization of electron density throughout the conjugated system, with particular stabilization arising from nitrogen lone pair interactions with adjacent π-systems. The presence of multiple methyl substituents on both aromatic rings provides electron-donating effects that enhance the overall electron density of the aromatic systems and may influence the compound's interaction with electron-deficient biological targets.
Comparative Structural Analysis With Related 1,2,4-Triazole Derivatives
Comparative analysis with structurally related compounds provides valuable insights into structure-activity relationships within this chemical class. The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide differs primarily in the position of the methyl substituent on the phenyl ring (para vs. meta) and the replacement of the trimethylphenyl group with a sulfamoylphenyl substituent. This structural modification significantly alters the electronic properties and potential hydrogen bonding patterns, with the sulfonamide group providing additional opportunities for biological interactions.
Another related compound, N-mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, demonstrates the versatility of the triazole-thioether-acetamide scaffold. This compound incorporates a para-tolyl group at position 4 of the triazole ring and an aminomethyl substituent at position 5, creating additional complexity in the electronic structure and steric environment. The mesityl (2,4,6-trimethylphenyl) group in this compound is identical to that in the target compound, suggesting similar steric effects and potential binding characteristics.
Table 1: Comparative Molecular Properties of Related 1,2,4-Triazole Derivatives
The electronic effects of different substituent patterns significantly influence the biological activity of these compounds. Para-substituted phenyl groups typically provide more effective conjugation with the triazole ring compared to meta-substituted analogs, potentially altering the electronic distribution and reactivity. The presence of electron-withdrawing groups such as sulfonamide or halogen substituents creates electron-deficient regions that may enhance interactions with nucleophilic biological targets, while electron-donating methyl groups increase electron density and may favor interactions with electrophilic sites.
Structural rigidity versus flexibility represents another critical factor in comparative analysis. The target compound's 2,4,6-trimethylphenyl substituent provides significant steric hindrance that may restrict conformational flexibility around the amide bond, potentially enhancing selectivity for specific biological targets through improved shape complementarity. In contrast, compounds with less sterically demanding substituents may exhibit greater conformational freedom but reduced selectivity in biological interactions.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-12-6-5-7-16(10-12)19-23-24-20(25(19)21)27-11-17(26)22-18-14(3)8-13(2)9-15(18)4/h5-10H,11,21H2,1-4H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKMQIAZDMMLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazole-Thione Intermediate
The 1,2,4-triazole core is synthesized through cyclization of a thiosemicarbazide precursor. A representative method involves refluxing 3-methylphenyl-substituted thiosemicarbazide with aqueous potassium hydroxide to yield 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thione (Figure 1A). This intermediate is critical for subsequent sulfanyl group introduction.
Key Reaction Conditions :
Alkylation with Chloroacetamide Derivative
The triazole-thione undergoes nucleophilic substitution with N-(2,4,6-trimethylphenyl)-2-chloroacetamide in the presence of a mild base. Acetone serves as the solvent, and potassium carbonate facilitates deprotonation of the thiol group.
Procedure :
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Combine triazole-thione (0.002 mol), N-(2,4,6-trimethylphenyl)-2-chloroacetamide (0.002 mol), and K₂CO₃ (0.002 mol) in acetone.
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Stir at room temperature for 2 hours.
Optimized Parameters :
Table 1: Comparison of Alkylation Conditions
Synthetic Route 2: Acylation of Preformed Amine Intermediates
Preparation of N-(2,4,6-Trimethylphenyl)acetamide
The acetamide moiety is synthesized via acetylation of 2,4,6-trimethylaniline using acetic anhydride under acidic conditions.
Procedure :
Coupling with Triazole-Thiol
The preformed acetamide is coupled with the triazole-thiol using a thiophilic activating agent. A patent method employs 1,1'-thiocarbonyldiimidazole (TCDI) to generate a reactive disulfide intermediate.
Procedure :
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React triazole-thiol (0.001 mol) with TCDI (0.001 mol) in THF.
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Add N-(2,4,6-trimethylphenyl)acetamide (0.001 mol) and stir for 12 hours.
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Purify via column chromatography (hexane:ethyl acetate, 3:1).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity of the thiolate ion, while protic solvents (e.g., ethanol) reduce reaction rates.
Temperature and Catalysis
Elevated temperatures (60°C) in DMF improve reaction kinetics but risk side reactions. Catalytic amounts of tetrabutylammonium bromide (TBAB) increase yields by 8–10% in acetone.
Table 2: Impact of Catalysts on Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | Acetone | 25 | 83 |
| TBAB | Acetone | 25 | 91 |
| None | DMF | 60 | 72 |
Characterization and Analytical Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity for optimized routes.
Challenges and Mitigation Strategies
Steric Hindrance
The 2,4,6-trimethylphenyl group impedes nucleophilic attack. Mitigation includes:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Pharmacological Applications
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Antifungal Activity
- Triazole compounds are widely recognized for their antifungal properties. Research has demonstrated that derivatives of triazoles can inhibit the growth of various fungal pathogens by disrupting ergosterol biosynthesis in fungal cell membranes. Specific studies have shown that triazole derivatives exhibit potent antifungal activity against species such as Candida albicans and Aspergillus spp. .
-
Antiviral Properties
- The compound has been investigated for its antiviral potential, particularly against viruses like HIV and Hepatitis B virus (HBV). Studies indicate that triazole derivatives can inhibit viral replication by targeting specific viral enzymes or receptors. For instance, the structural similarity of triazole compounds to nucleosides allows them to interfere with viral RNA synthesis .
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Anticancer Activity
- There is growing evidence supporting the anticancer effects of triazole derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Notably, compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide have been evaluated for their efficacy against different cancer cell lines .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Study on Antifungal Efficacy : A study demonstrated that a related triazole derivative significantly inhibited Candida albicans growth in vitro and showed promising results in animal models .
- Antiviral Activity Assessment : Research involving the evaluation of triazole compounds against HBV revealed that these compounds could reduce viral load significantly in infected cell lines through specific enzyme inhibition .
- Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines indicated that certain derivatives exhibited cytotoxic effects and induced apoptosis at low micromolar concentrations .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms or cancer cells . The triazole ring plays a crucial role in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Aromatic Substituents : Naphthyl-substituted tetrazoles exhibit higher melting points (e.g., 178–180°C) compared to simpler aryl analogs (e.g., phenyl or chlorophenyl derivatives), likely due to enhanced π-π stacking .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 5-(2-chlorophenyl)-1H-tetrazole) may reduce basicity, whereas electron-donating groups (e.g., methyl in naphthyl derivatives) stabilize the tetrazole ring .
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a triazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C20H23N5OS
- Molecular Weight : 381.49452 g/mol
- CAS Number : Not explicitly listed in provided sources but can be referenced through chemical databases.
Synthesis
The synthesis of triazole derivatives typically involves cyclization reactions, where appropriate precursors undergo transformations to yield the desired compound. For this specific compound, the synthesis may involve the reaction of 4-amino-5-(3-methylphenyl)-1,2,4-triazole with various acylating agents to introduce the acetamide functionality.
Antimicrobial Activity
Research indicates that triazole derivatives often exhibit antimicrobial properties. In a study examining various triazole compounds, several demonstrated moderate activity against bacterial strains such as Escherichia coli and Klebsiella pneumoniae . The presence of the sulfanyl group in this compound may contribute to its activity by enhancing interaction with microbial targets.
Antitumor Activity
Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds related to triazoles have shown cytotoxic effects against colon carcinoma cell lines (HCT-116). In a screening study, various synthesized compounds were tested for their ability to inhibit cell viability. Some derivatives exhibited significant activity compared to standard chemotherapeutics .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with nucleic acid synthesis or protein function in microorganisms and cancer cells. The presence of the sulfanyl group could also play a role in enhancing these interactions.
Case Study 1: Antimicrobial Screening
A series of triazole derivatives were synthesized and screened for antimicrobial activity. The compound was part of a broader study where it was tested alongside other derivatives. Results indicated that while some compounds showed strong activity against Staphylococcus aureus and Enterococcus faecalis, others exhibited moderate effects against gram-negative bacteria .
Case Study 2: Antitumor Efficacy
In a focused study on anticancer activity, several triazole derivatives were evaluated for their cytotoxicity against HCT-116 cells. The results highlighted that compounds with structural similarities to our target compound demonstrated promising results with IC50 values indicating effective inhibition at low concentrations .
Q & A
Q. What are the recommended synthetic routes for 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the triazole ring via cyclization of thiosemicarbazides, followed by sulfanyl-acetamide coupling. Key intermediates include substituted phenylthiosemicarbazides and chlorinated acetamide precursors. Reaction optimization requires precise temperature control (e.g., 60–80°C for cyclization) and solvents like DMF or THF to stabilize intermediates. Catalysts such as triethylamine improve coupling efficiency. Yield optimization often hinges on stoichiometric ratios (e.g., 1:1.2 for triazole-to-acetamide coupling) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions on the triazole and acetamide moieties. Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]+ peak at ~450–470 Da). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide). X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline forms .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests in PBS (pH 7.4) at 37°C over 24–48 hours are recommended to assess hydrolytic degradation. For long-term storage, lyophilization under inert gas (N₂) at -20°C prevents oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. null effects) for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, dose ranges) or impurities in synthesized batches. To address this:
Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins (e.g., COX-2)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (PDB ID: 5KIR for COX-2). Parameterize the triazole and sulfanyl groups using density functional theory (DFT) to refine charge distributions. Molecular dynamics simulations (100 ns) in explicit solvent (TIP3P water) assess binding stability. Validate predictions with Surface Plasmon Resonance (SPR) to measure experimental KD values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic properties?
- Methodological Answer : Focus on modifying substituents at the triazole (position 4-amino) and acetamide (2,4,6-trimethylphenyl) groups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
